molecular formula C7H7ClO B146269 4-Chloroanisole CAS No. 623-12-1

4-Chloroanisole

Cat. No. B146269
CAS RN: 623-12-1
M. Wt: 142.58 g/mol
InChI Key: YRGAYAGBVIXNAQ-UHFFFAOYSA-N
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Description

4-Chloroanisole is a chlorinated derivative of anisole and is a compound of interest due to its involvement in various chemical reactions and its presence in different industrial applications. It is known for its potential to cause off-flavors in products such as wine and is therefore a subject of study in the food and pharmaceutical industries .

Synthesis Analysis

The synthesis of 4-chloroanisole can be achieved through the photogeneration of aryl cations from aromatic halides. The photochemistry of 4-chlorophenol and 4-chloroanisole has been examined, leading to reductive dehalogenation. This process provides a pathway to access 4-hydroxy- and 4-methoxyphenyl cations, which can further react with pi nucleophiles to yield arylated products .

Molecular Structure Analysis

The molecular structure of 4-chloroanisole and its derivatives can be studied using various spectroscopic techniques. For instance, a related compound, 4-(o-chlorophenyl)-2-aminothiazole, was characterized by UV-visible, IR, NMR, and GC-MS analyses, providing insights into the structural aspects of chlorinated aromatic compounds .

Chemical Reactions Analysis

4-Chloroanisole undergoes various chemical reactions, including phototransformation on different surfaces such as cellulose and silica. The main photodegradation products include anisole and dimerization compounds, with the formation of 4-methoxyphenylperoxyl radicals observed in the presence of oxygen . Additionally, the radiolytic degradation mechanism of 4-chloroanisole in aqueous solutions has been elucidated, revealing the formation of hydroxycyclohexadienyl radicals and subsequent reactions leading to various degradation products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chloroanisole can be inferred from studies on its behavior under different conditions. For example, the dissociative electron attachment to 2,4,6-trichloroanisole molecules indicates the formation of long-lived parent anions at thermal electron energies, which is relevant for the detection of such compounds . The simultaneous analysis of chloroanisoles and chlorophenols in biological tissue also sheds light on the sensitivity and specificity of analytical methods for these compounds . Furthermore, the development of a method for the simultaneous determination of chloroanisoles and their precursors in water samples using gas chromatography highlights the importance of optimizing various parameters to achieve accurate measurements .

Scientific Research Applications

Kinetics and Formation Mechanisms in Water Treatment

4-Chloroanisole and its derivatives, specifically chloroanisoles like 2,4-dichloroanisole (2,4-DCA), 2,6-dichloroanisole (2,6-DCA), and 2,4,6-trichloroanisole (2,4,6-TCA), are known for producing earthy and musty flavors in drinking water. A study has established a kinetic database to understand the formation of these compounds during water chlorination. This research highlights the importance of understanding the reactions between anisole and hypochlorous acid in acidic solutions, where the hydrogen ion acts as a catalyst. It emphasizes that the chlorine attack is more favorable in the para-position than the ortho-position. Factors such as chlorine dose, anisole concentration, presence of certain metal ions, and temperature significantly affect the formation of chloroanisoles. This understanding is crucial for optimizing water chlorination processes to minimize undesirable odors in drinking water (Zhang et al., 2016).

Photolysis and Radical Formation

The photochemistry of 4-Chloroanisole has been studied extensively, especially its behavior in the presence of molecular oxygen. Under certain conditions, 4-Chloroanisole undergoes photolysis resulting in the formation of 4-methoxyphenylperoxyl radicals. This reaction pathway, which involves the homolytic cleavage of the C-Cl bond, is significant as it represents the first reported instance of phenylperoxyl radical formation following the direct photolysis of a parent chlorinated compound in the presence of oxygen (Silva et al., 2006).

Analytical Techniques for Water Analysis

Chloroanisoles, particularly 2,4,6-trichloroanisole, are significant taste and odor compounds in water. Research has been conducted to establish an efficient method for the simultaneous determination of chloroanisoles and their precursor, 2,4,6-trichlorophenol, in water samples. The method utilizes low-density-solvent-based simultaneous dispersive liquid-liquid microextraction and derivatization followed by gas chromatography. This approach is noted for its simplicity, efficiency, and effectiveness in analyzing water samples for these compounds (Bai et al., 2016).

Applications in Organic Chemistry and Synthesis

Pd-Nanoparticle-Catalyzed Reductive Homocoupling

4-Chloroanisole has been used in Ullmann-type homocoupling reactions of bromo- and chloroarenes, catalyzed by in situ generated Pd colloids in aqueous medium. Glucose is utilized as a clean and renewable reductant in these reactions, which are noted for their efficiency and sustainability. This reaction pathway is of interest due to its mild conditions and potential applications in organic synthesis (Monopoli et al., 2010).

Photogeneration and Reactivity of Aryl Cations

The photochemistry of 4-Chloroanisole has been explored in different solvents, leading mainly to reductive dehalogenation. This process offers access to 4-hydroxy- and 4-methoxyphenyl cations, which add to pi nucleophiles, providing a pathway for the arylated products. This mechanism is particularly relevant in the study of the reactivity of aryl cations and their potential applications in various chemical syntheses (Protti et al., 2004).

Safety And Hazards

4-Chloroanisole is combustible and may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

1-chloro-4-methoxybenzene
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InChI

InChI=1S/C7H7ClO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3
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InChI Key

YRGAYAGBVIXNAQ-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=C(C=C1)Cl
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Molecular Formula

C7H7ClO
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DSSTOX Substance ID

DTXSID1060764
Record name Benzene, 1-chloro-4-methoxy-
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Molecular Weight

142.58 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 4-Chloroanisole
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Vapor Pressure

0.81 [mmHg]
Record name 4-Chloroanisole
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Product Name

4-Chloroanisole

CAS RN

623-12-1
Record name 4-Chloroanisole
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Record name Benzene, 1-chloro-4-methoxy-
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Record name 4-CHLOROANISOLE
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Synthesis routes and methods

Procedure details

p-Chlorophenol (2 g, 15 mmol), methyl iodide (1.36 ml, 21.8 mmol) and potassium carbonate (2.07 g, 15.6 mmol) in dry acetone (15 ml) were taken in a 50 ml flask. After refluxing for 3 hrs at 60° C., acetone was removed using a rotary evaporator. Water was added and the product was extracted with CH2Cl2 to afford 2.2 g of crude product, which was purified by column chromatography using hexane as eluent to yield p-chloroanisole in 75% yield (1.59 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.36 mL
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
75%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,120
Citations
JP Da Silva, LFV Ferreira, IF Machado… - … of Photochemistry and …, 2006 - Elsevier
The photochemistry of 4-chloroanisole was studied in cyclohexane, with and without molecular oxygen. The triplet state is the main transient in argon purged solutions. In air …
Number of citations: 15 www.sciencedirect.com
WD Watson - The Journal of Organic Chemistry, 1982 - ACS Publications
… These products are identical with 2 and 8 and are therefore formed from 4-chloroanisole and 3,4-dichloroanisole, respectively. The reactants that form only aromatic products are …
Number of citations: 17 pubs.acs.org
H Lemmetyinen, J Konijnenberg, J Cornelisse… - Journal of …, 1985 - Elsevier
… To identify C we measured the transient spectrum of 4-chloroanisole in the presence of 0.02 M OH- in 7Ovol.%water_ter&butyl alcohol. Within 1 PS a transient absorption at 415 nm is …
Number of citations: 28 www.sciencedirect.com
K Zhang, X Zhou, T Zhang, M Mao, L Li, W Liao - Chemosphere, 2016 - Elsevier
Chloroanisoles are often reported as off-flavor compounds which produce an earthy and musty flavors and odors in drinking water. To improve understanding and ultimately minimize …
Number of citations: 20 www.sciencedirect.com
N Govindaraj, MM Mortland… - Environmental science & …, 1987 - ACS Publications
… 4-Chloroanisole was found to react with Cu(II)-smectite forming a … of 4-chloroanisole by Cu(II)-smectite. Coupling of the radical cation of 4-chloroanisole (I) with a neutral 4-chloroanisole …
Number of citations: 38 pubs.acs.org
JRL Smith, LC McKeer, JM Taylor - Journal of the Chemical Society …, 1987 - pubs.rsc.org
… 4Chloroanisole is even less reactive than the 2-isomer. These and other aspects of the influence of substituents on these reactions will be discussed in a subsequent paper. …
Number of citations: 20 pubs.rsc.org
JP Da Silva, S Jockusch, JMG Martinho… - Organic …, 2010 - ACS Publications
The phototransformation of aryl chlorides adsorbed on MFI zeolites is markedly different from that observed in solution and other solid surfaces such as silica. The formation of radical …
Number of citations: 16 pubs.acs.org
JRL Smith, LC McKeer, JM Taylor - Journal of the Chemical Society …, 1988 - pubs.rsc.org
… 4-Chloroanisole is less readily oxidised than 1,4-dimethoxybenzene and, not unexpectedly, the 'H nmr spectra of its reactions with NCTA show no paramagnetic broadening effects. …
Number of citations: 30 pubs.rsc.org
A Díaz, C Fabrellas, MT Galceran… - Water Science and …, 2004 - iwaponline.com
… Purities examined by GC/MS were > 98% for all compounds except for 2,6-dibromo4-chloroanisole (90%). … Leather, rubber 2,6-dibromo-4-chloroanisole …
Number of citations: 6 iwaponline.com
RM Quint, HR Park, P Krajnik, S Solar, N Getoff… - Radiation Physics and …, 1996 - Elsevier
Using pulse radiolysis and steady state γ-radiolysis in combination with product analysis by HPLC the radiolytic degradation mechanism of 4-chloroanisole (4-ClAn) has been elucidated…
Number of citations: 32 www.sciencedirect.com

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